Loss of TAAR1 Agonist Activity vs. Meta-Methyl and 3,5-Dimethyl Analogs
In a direct head-to-head comparison within the same study, 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride (compound 10) produced less than 20% activation of TAAR1 at 1 μM and was classified as 'Inactive'. In contrast, the meta-methyl analog (compound 9) displayed 89% agonistic activity at 1 μM with an EC50 of 0.052 μM, representing a >19-fold improvement in potency relative to the initial hit (compound 1, EC50 = 0.507 μM). The 3,5-dimethylphenyl analog AP163 (compound 18) exhibited 85% activity at 10 μM with an EC50 of 0.112 μM [1].
| Evidence Dimension | TAAR1 agonistic activity (BRET assay in HEK-293 cells) |
|---|---|
| Target Compound Data | Inactive (<20% activation at 1 μM; EC50 not determinable) |
| Comparator Or Baseline | Compound 9 (meta-methyl): EC50 = 0.052 μM, 89% activation at 1 μM; AP163 (3,5-dimethyl): EC50 = 0.112 μM, 85% activation at 10 μM |
| Quantified Difference | Target compound is functionally inactive; comparator EC50 = 0.052–0.112 μM |
| Conditions | BRET assay; HEK-293 cells transiently transfected with TAAR1 and cAMP EPAC biosensor; tyramine (1 μM) as positive control |
Why This Matters
This complete loss of function enables the compound to serve as a validated negative control in TAAR1 screening cascades, ensuring that observed effects in test compounds are target-mediated rather than assay artifacts.
- [1] Krasavin, M., et al. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Int. J. Mol. Sci. 2022, 23 (19), 11579. View Source
